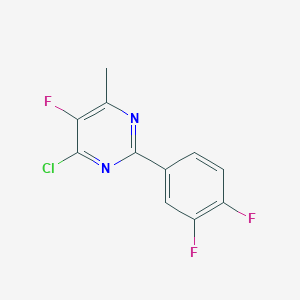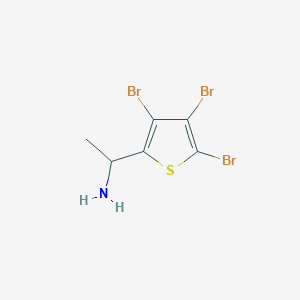
Tris(3-chloropropyl) borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3-chloropropyl) borate is an organoboron compound characterized by the presence of three 3-chloropropyl groups attached to a borate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(3-chloropropyl) borate can be synthesized through the reaction of boric acid with 3-chloropropanol under dehydrating conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the borate ester.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and distillation to remove any impurities and obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Tris(3-chloropropyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters with different oxidation states.
Reduction: Reduction reactions can convert this compound into other boron-containing compounds.
Substitution: The 3-chloropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Borate esters with higher oxidation states.
Reduction: Reduced boron compounds.
Substitution: Substituted borate esters with different functional groups.
Aplicaciones Científicas De Investigación
Tris(3-chloropropyl) borate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a probe for studying boron metabolism.
Medicine: Explored for its potential therapeutic applications, including as a boron delivery agent in boron neutron capture therapy (BNCT).
Industry: Utilized in the production of advanced materials and as an additive in lubricants and polymers.
Mecanismo De Acción
The mechanism of action of tris(3-chloropropyl) borate involves its interaction with various molecular targets, including enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include boron-mediated enzyme inhibition or activation, as well as interactions with cellular membranes.
Comparación Con Compuestos Similares
- Tris(trimethylsilyl) borate
- Tris(pentafluorophenyl) borane
- Tris(2-chloroethyl) borate
Comparison: Tris(3-chloropropyl) borate is unique due to its specific 3-chloropropyl groups, which confer distinct chemical reactivity and biological activity compared to other borate esters. For example, tris(trimethylsilyl) borate is primarily used in lithium-ion batteries, while tris(pentafluorophenyl) borane is known for its strong Lewis acidity and applications in catalysis. Tris(2-chloroethyl) borate, on the other hand, has different reactivity due to the presence of 2-chloroethyl groups.
Propiedades
Número CAS |
7150-61-0 |
|---|---|
Fórmula molecular |
C9H18BCl3O3 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
tris(3-chloropropyl) borate |
InChI |
InChI=1S/C9H18BCl3O3/c11-4-1-7-14-10(15-8-2-5-12)16-9-3-6-13/h1-9H2 |
Clave InChI |
HVMKUXICPDJZGB-UHFFFAOYSA-N |
SMILES canónico |
B(OCCCCl)(OCCCCl)OCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





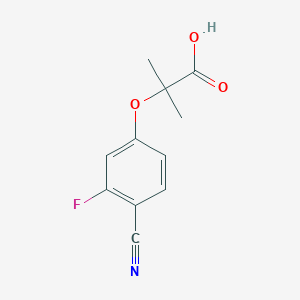

![2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetamide](/img/structure/B12070816.png)
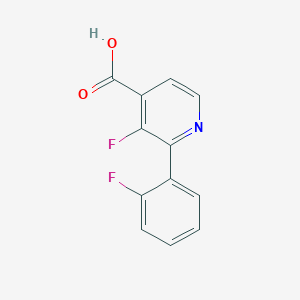

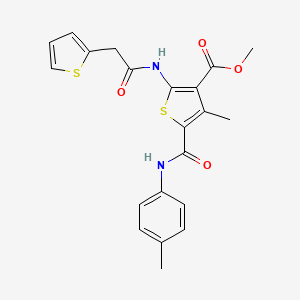

![9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine](/img/structure/B12070831.png)
